Cas no 15948-70-6 (1,2,3,4,5,-Pentafluoro-6-(1e)-prop-1-en-1-ylbenzene)

1,2,3,4,5,-Pentafluoro-6-(1e)-prop-1-en-1-ylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Pentafluorophenyl)prop-1-ene
- 1,2,3,4,5-Pentafluoro-6-(prop-1-en-1-yl)benzene
- Pentafluoro-1-propenylbenzene
- 1-(Perfluorophenyl)prop-1-ene, 1-(Pentafluorophenyl)prop-1-ene
- 1-(Pentafluorophenyl)-1-propene
- trans-1-(Perfluorophenyl)prop-1-ene, trans-1-(Pentafluorophenyl)prop-1-ene
- 1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene
- SCHEMBL970608
- (E)-1,2,3,4,5-Pentafluoro-6-(prop-1-en-1-yl)benzene
- E-1-(PENTAFLUOROPHENYL)PROP-1-ENE
- 4683-67-4
- 1,2,3,4,5-PENTAFLUORO-6-[(1E)-PROP-1-EN-1-YL]BENZENE
- 15948-70-6
- Benzene, 1,2,3,4,5-pentafluoro-6-(1-propen-1-yl)-
- 1,2,3,4,5,-Pentafluoro-6-(1e)-prop-1-en-1-ylbenzene
-
- Inchi: InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+
- InChI Key: ARAOLTCZMIFYMK-NSCUHMNNSA-N
- SMILES: CC=CC1=C(C(=C(C(=C1F)F)F)F)F
Computed Properties
- Exact Mass: 208.03114097g/mol
- Monoisotopic Mass: 208.03114097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
1,2,3,4,5,-Pentafluoro-6-(1e)-prop-1-en-1-ylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P227485-500mg |
1,2,3,4,5,-Pentafluoro-6-[(1e)-prop-1-en-1-yl]benzene |
15948-70-6 | 500mg |
$ 185.00 | 2022-06-03 | ||
Apollo Scientific | PC51069-5g |
1,2,3,4,5-Pentafluoro-6-(prop-1-en-1-yl)benzene |
15948-70-6 | 5g |
£276.00 | 2023-09-02 | ||
Apollo Scientific | PC51069-1g |
1,2,3,4,5-Pentafluoro-6-(prop-1-en-1-yl)benzene |
15948-70-6 | 1g |
£98.00 | 2023-09-02 | ||
TRC | P227485-100mg |
1,2,3,4,5,-Pentafluoro-6-[(1e)-prop-1-en-1-yl]benzene |
15948-70-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | P227485-50mg |
1,2,3,4,5,-Pentafluoro-6-[(1e)-prop-1-en-1-yl]benzene |
15948-70-6 | 50mg |
$ 50.00 | 2022-06-03 |
1,2,3,4,5,-Pentafluoro-6-(1e)-prop-1-en-1-ylbenzene Related Literature
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
Additional information on 1,2,3,4,5,-Pentafluoro-6-(1e)-prop-1-en-1-ylbenzene
1,2,3,4,5-Pentafluoro-6-(1E)-prop-1-en-1-ylbenzene: A Comprehensive Overview
1,2,3,4,5-Pentafluoro-6-(1E)-prop-1-en-1-ylbenzene, also known by its CAS number 15948-70-6, is a highly fluorinated aromatic compound with unique chemical properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science and pharmaceuticals. The structure of this compound consists of a benzene ring substituted with five fluorine atoms and an (E)-propenyl group at the sixth position. This combination of substituents imparts distinctive electronic and steric properties to the molecule.
The synthesis of 1,2,3,4,5-pentafluoro-6-(1E)-prop-1-en-1-ylbenzene involves a series of highly controlled fluorination reactions. Recent advancements in fluorination techniques have enabled researchers to achieve higher yields and better control over the stereochemistry of the product. For instance, the use of electrophilic fluorination methods has been optimized to minimize side reactions and maximize the formation of the desired isomer. These improvements have made the synthesis of this compound more accessible for large-scale production.
One of the most promising applications of 15948-70-6 lies in its use as a building block for advanced materials. The high electronegativity of fluorine atoms in the benzene ring significantly enhances the electronic properties of the compound. This makes it an ideal candidate for applications in organic electronics, such as in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. Recent studies have demonstrated that incorporating this compound into polymer blends can improve charge transport properties and device efficiency.
In addition to its electronic applications, 1,2,3,4,5-pentafluoro-6-(1E)-prop-1-en-1-ylbenzene has shown potential in drug discovery. The presence of multiple fluorine atoms introduces unique pharmacokinetic properties to the molecule, including increased lipophilicity and improved bioavailability. Researchers are actively exploring its role as a lead compound for developing novel therapeutic agents targeting various diseases. For example, preliminary studies suggest that this compound may exhibit anti-inflammatory and anti-cancer activities.
The stability and reactivity of CAS 15948-70-6 are critical factors influencing its practical applications. Recent investigations have revealed that the compound exhibits excellent thermal stability under normal conditions. However, it can undergo decomposition under extreme conditions or in the presence of strong oxidizing agents. Understanding these properties is essential for optimizing its storage and handling procedures.
In conclusion, 1,2,3,4,5-pentafluoro-6-(1E)-prop-1-en-1-ylbenzene, with its unique chemical structure and versatile properties, represents a valuable addition to the arsenal of modern chemical compounds. Its potential applications span across multiple disciplines, from electronics to pharmaceuticals. As research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.
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